molecular formula C7H5BrN2 B136497 2-bromo-1H-benzimidazole CAS No. 54624-57-6

2-bromo-1H-benzimidazole

Cat. No.: B136497
CAS No.: 54624-57-6
M. Wt: 197.03 g/mol
InChI Key: PHPYXVIHDRDPDI-UHFFFAOYSA-N
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Description

2-Bromo-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. It consists of a benzene ring fused to an imidazole ring, with a bromine atom substituted at the second position. This compound is of significant interest due to its diverse applications in organic synthesis, medicinal chemistry, and material science.

Mechanism of Action

Target of Action

2-Bromo-1H-benzimidazole is a synthetic compound that has been found to have several targets in biological systems . It primarily targets the respiratory system . It has also been reported to have antiproliferative activity on tumor cell lines .

Mode of Action

Benzimidazole derivatives are known to act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Benzimidazole compounds, including this compound, are known to affect various biochemical pathways. They have been reported to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities

Pharmacokinetics

Benzimidazole compounds are generally known to have good bioavailability

Result of Action

The result of this compound’s action can vary depending on the specific target and biological context. For example, it has been reported to have antiproliferative activity on tumor cell lines, suggesting that it may induce cell death or inhibit cell growth in these contexts . In the context of corrosion inhibition, it acts by decreasing the rate of attack by the environment on metals .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . This suggests that the efficacy and stability of this compound may be influenced by the pH and ionic strength of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1H-benzimidazole typically involves the bromination of benzimidazole. One common method is the reaction of benzimidazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1H-benzimidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The imidazole ring can be oxidized to form benzimidazole N-oxides.

    Reduction: The compound can be reduced to form 2-amino-1H-benzimidazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Formation of 2-substituted benzimidazoles.

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of 2-amino-1H-benzimidazole.

Scientific Research Applications

2-Bromo-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting parasitic infections and cancer.

    Industry: It is used in the production of dyes, pigments, and corrosion inhibitors.

Comparison with Similar Compounds

  • 2-Chloro-1H-benzimidazole
  • 2-Iodo-1H-benzimidazole
  • 2-Fluoro-1H-benzimidazole

Comparison: 2-Bromo-1H-benzimidazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. Compared to its chloro, iodo, and fluoro counterparts, the bromo derivative often exhibits higher reactivity in nucleophilic substitution reactions. Additionally, the bromine atom’s size and electron-withdrawing nature can influence the compound’s biological activity, making it a valuable scaffold in drug design.

Properties

IUPAC Name

2-bromo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPYXVIHDRDPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379951
Record name 2-bromo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54624-57-6
Record name 2-bromo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromobenzimidazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a flask were added 24 ml 48% hydrobromic acid and 120 ml methanol. The mixture was cooled to 5 C and 10 g 2-mercaptobenzimidazole was added. Maintaining a temperature of less than 10 C, 41.5 g of bromine were added in small portions. The mixture was allowed to warm to 22 C, and stirred for 16 hours under nitrogen. After cooling to 5 C, the solid was filtered and then added to 50 ml methanol containing 20 ml aqueous ammonium hydroxide. The pH was adjusted to 6.5 with acetic acid, and the mixture was cooled to 5 C. The product was filtered and washed with water, and dried. A second crop was obtained by cooling the filtrates which was filtered, washed with water and dried. The combined crops resulted in 9.05 g of a solid.
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24 mL
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120 mL
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10 g
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41.5 g
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-bromo-1H-benzimidazole interact with mild steel to inhibit corrosion in hydrochloric acid?

A1: The research paper suggests that this compound (BrBD) acts as a mixed-type corrosion inhibitor for mild steel in 1 M hydrochloric acid []. This means it can affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions involved in the corrosion process. The inhibition mechanism is attributed to the adsorption of BrBD molecules onto the mild steel surface []. This adsorption creates a protective barrier that hinders the interaction between the corrosive acid and the metal surface, thus slowing down the corrosion rate.

Q2: What kind of experimental evidence supports the corrosion inhibition effectiveness of this compound?

A2: The research utilized both electrochemical and weight loss measurements to investigate the inhibition effectiveness of BrBD []. Electrochemical techniques, such as polarization studies, provided insights into the compound's influence on the anodic and cathodic reactions driving corrosion. Weight loss measurements offered a direct assessment of the metal loss over time in the presence and absence of BrBD, allowing for the calculation of inhibition efficiency. The combined results from these methods confirmed the corrosion inhibition properties of BrBD.

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